N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide
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Overview
Description
N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a fluorophenyl group, and a cyclopropanecarboxamide moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions where a fluorophenyl halide reacts with the quinazolinone core.
Attachment of the Cyclopropanecarboxamide Moiety: This can be done through amide bond formation using cyclopropanecarboxylic acid or its derivatives with the quinazolinone intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving quinazolinone derivatives.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance binding affinity and specificity, while the cyclopropanecarboxamide moiety could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632): This compound is a potent inhibitor of necroptosis by targeting receptor-interacting protein kinase 3 (RIPK3).
Cyclopentanecarboxamide, N-(4-fluorophenyl)-: This compound shares the fluorophenyl and cyclopropanecarboxamide moieties but has a different core structure.
Uniqueness
N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide is unique due to its specific combination of a quinazolinone core, fluorophenyl group, and cyclopropanecarboxamide moiety. This unique structure may confer distinct biological activities and pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H16FN3O2 |
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Molecular Weight |
325.3 g/mol |
IUPAC Name |
N-[7-(4-fluorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C18H16FN3O2/c19-13-5-3-10(4-6-13)12-7-15-14(16(23)8-12)9-20-18(21-15)22-17(24)11-1-2-11/h3-6,9,11-12H,1-2,7-8H2,(H,20,21,22,24) |
InChI Key |
CJOXEICWPIZVMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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